molecular formula C16H14O2 B14475513 Methyl 9-methyl-9H-fluorene-2-carboxylate CAS No. 65304-72-5

Methyl 9-methyl-9H-fluorene-2-carboxylate

Cat. No.: B14475513
CAS No.: 65304-72-5
M. Wt: 238.28 g/mol
InChI Key: JKNUOXWFKAYIPM-UHFFFAOYSA-N
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Description

Methyl 9-methyl-9H-fluorene-2-carboxylate is an organic compound with the molecular formula C16H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the 9th position and a carboxylate ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-methyl-9H-fluorene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9-methyl-9H-fluorene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-methyl-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 9-methyl-9H-fluorene-2-carboxylic acid or 9-methyl-9H-fluorenone.

    Reduction: Formation of 9-methyl-9H-fluorene-2-methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the parent compound.

Scientific Research Applications

Methyl 9-methyl-9H-fluorene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 9-methyl-9H-fluorene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would vary based on the context of its use, such as in therapeutic applications or as a chemical probe.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-9H-fluorene-2-carboxylic acid
  • 9-Methyl-9H-fluorene-9-carbonyl chloride
  • 9-Methyl-9H-fluorene-2-methanol

Uniqueness

Methyl 9-methyl-9H-fluorene-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in applications where the ester group plays a crucial role, such as in esterification reactions or as a precursor in the synthesis of more complex molecules.

Properties

CAS No.

65304-72-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 9-methyl-9H-fluorene-2-carboxylate

InChI

InChI=1S/C16H14O2/c1-10-12-5-3-4-6-13(12)14-8-7-11(9-15(10)14)16(17)18-2/h3-10H,1-2H3

InChI Key

JKNUOXWFKAYIPM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)OC

Origin of Product

United States

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